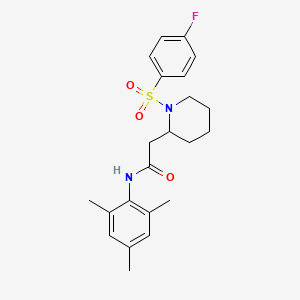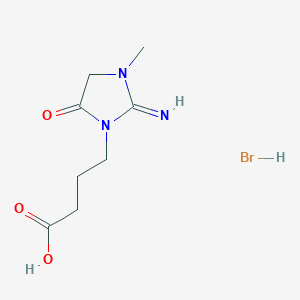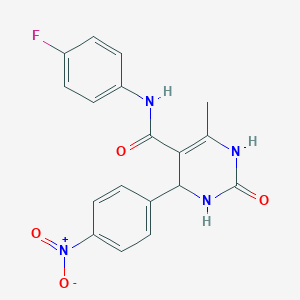![molecular formula C18H17ClN2 B2920156 N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline CAS No. 1268809-92-2](/img/structure/B2920156.png)
N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
作用机制
Target of Action
The primary target of N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline is the central dopaminergic system . This system plays a crucial role in neurodegenerative disorders such as Parkinson’s and Huntington’s disease .
Mode of Action
This compound interacts with its targets by activating dopaminergic mechanisms in the central nervous system . This activation is believed to help re-establish the balance of dopaminergic neurotransmission, which is often disrupted in neurodegenerative diseases .
Biochemical Pathways
The compound affects the dopaminergic neurotransmission pathway . This pathway is involved in various neurophysiological processes, including motor control, cognition, behavior, and neuroendocrine regulation . By modulating this pathway, the compound may help alleviate symptoms associated with neurodegenerative disorders .
Result of Action
The activation of dopaminergic mechanisms by this compound can lead to changes in neurotransmission within the central nervous system . This may result in improved motor control and other benefits in patients with neurodegenerative disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound’s synthesis involves reactions that occur in specific environments, such as in the presence of triethylamine . These conditions could potentially influence the compound’s stability and efficacy.
准备方法
The synthesis of N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline typically involves the nucleophilic substitution reaction of 2-chloro-3-(chloromethyl)-7-methylquinoline with 4-methylaniline. The reaction is carried out in the presence of a base such as triethylamine in an appropriate solvent like ethanol. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, safety, and environmental impact. Green chemistry approaches, such as the use of ionic liquids or microwave irradiation, may also be employed to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.
科学研究应用
N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections.
相似化合物的比较
N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline can be compared with other similar quinoline derivatives, such as:
2-chloro-7-methylquinoline: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
N-benzyl-1-(2-chloro-7-methylquinolin-3-yl)methanamine: Another derivative with potential antifungal activity.
2-aminoindane-quinoline analogs: Compounds with central dopaminergic activity, explored for their potential in treating neurodegenerative disorders.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
属性
IUPAC Name |
N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2/c1-12-4-7-16(8-5-12)20-11-15-10-14-6-3-13(2)9-17(14)21-18(15)19/h3-10,20H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDNMPFMXZUCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=C(N=C3C=C(C=CC3=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine](/img/structure/B2920073.png)
![3-(2-{4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}-2-oxoethyl)-1H-indole](/img/structure/B2920075.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B2920077.png)
![N-[4-(Cyclopropylmethoxy)-2-fluorophenyl]prop-2-enamide](/img/structure/B2920078.png)

![2-{1-[2-(methylsulfanyl)pyridin-3-yl]-N-(propan-2-yl)formamido}acetamide](/img/structure/B2920082.png)
![2-Chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B2920083.png)
![5,7-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2920084.png)
![Methyl (E)-4-[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2920088.png)


![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-N-methylacetamide](/img/structure/B2920093.png)
![2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide](/img/structure/B2920094.png)

